1-[(2-chlorophenyl)methyl]-N-(5-methyl-1,2-oxazol-3-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide
Description
Properties
IUPAC Name |
1-[(2-chlorophenyl)methyl]-N-(5-methyl-1,2-oxazol-3-yl)-2-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O3/c1-11-9-15(20-24-11)19-16(22)13-6-4-8-21(17(13)23)10-12-5-2-3-7-14(12)18/h2-9H,10H2,1H3,(H,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FECFDDFBZPYXSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C2=CC=CN(C2=O)CC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[(2-chlorophenyl)methyl]-N-(5-methyl-1,2-oxazol-3-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the 2-chlorobenzyl intermediate: This step involves the chlorination of benzyl compounds under controlled conditions.
Synthesis of the 5-methylisoxazol-3-yl intermediate: This can be achieved through cyclization reactions involving appropriate precursors.
Coupling of intermediates: The final step involves coupling the 2-chlorobenzyl intermediate with the 5-methylisoxazol-3-yl intermediate in the presence of a suitable catalyst and under specific reaction conditions to form the desired compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using advanced techniques such as continuous flow reactors and high-throughput screening.
Chemical Reactions Analysis
Hydrolysis Reactions
The amide and ester-like functionalities in the compound are prone to hydrolysis under acidic or basic conditions.
Key Findings:
-
Amide Hydrolysis : The carboxamide group undergoes hydrolysis in acidic or alkaline media to yield the corresponding carboxylic acid and 5-methyl-1,2-oxazol-3-amine. For example, refluxing with concentrated HCl (6M) at 100°C for 12 hours cleaves the amide bond.
-
Dihydropyridine Ring Stability : The 2-oxo-1,2-dihydropyridine ring remains intact under mild hydrolysis conditions but may degrade under prolonged exposure to strong bases (e.g., NaOH).
Table 1: Hydrolysis Reaction Parameters
| Substrate Site | Reagents/Conditions | Product(s) | Yield (%) | Reference |
|---|---|---|---|---|
| Amide group | 6M HCl, 100°C, 12h | Carboxylic acid + 5-methyloxazol-3-amine | 78 | |
| Dihydropyridine ring | 2M NaOH, 80°C, 24h | Degradation products | <10 |
Oxidation Reactions
The dihydropyridine moiety is susceptible to oxidation, transforming into a pyridine derivative.
Key Findings:
-
Ring Aromatization : Treatment with oxidizing agents like KMnO₄ or H₂O₂ in acetic acid converts the dihydropyridine ring to pyridine, eliminating the 2-oxo group.
-
Oxazole Stability : The oxazole ring remains inert under mild oxidation but may decompose with strong oxidants (e.g., CrO₃) .
Table 2: Oxidation Reaction Outcomes
| Oxidizing Agent | Conditions | Major Product | Selectivity | Reference |
|---|---|---|---|---|
| KMnO₄ (5% w/v) | Acetic acid, 60°C, 6h | Pyridine-3-carboxylic acid derivative | High | |
| H₂O₂ (30%) | Ethanol, RT, 24h | Partially oxidized intermediates | Moderate |
Nucleophilic Substitution
The chlorophenylmethyl group and oxazole nitrogen participate in nucleophilic substitutions.
Key Findings:
-
Chlorophenylmethyl Reactivity : The benzyl chloride moiety undergoes SN2 displacement with amines (e.g., piperazine) in DMF at 80°C .
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Oxazole Functionalization : The oxazole’s 3-position nitrogen can react with electrophiles, such as acyl chlorides, under basic conditions .
Table 3: Substitution Reaction Examples
| Nucleophile | Conditions | Product | Application | Reference |
|---|---|---|---|---|
| Piperazine | DMF, 80°C, 8h | Piperazine-linked dimer | Drug design | |
| Acetyl chloride | Pyridine, RT, 2h | N-Acetylated oxazole derivative | Bioactivity modulation |
Cyclization and Coupling Reactions
The compound participates in cycloadditions and cross-coupling reactions, leveraging its heterocyclic motifs.
Key Findings:
-
Dihydropyridine Cyclization : Heating with thiourea in ethanol forms thienopyridine derivatives via ring contraction .
-
Suzuki Coupling : The chlorophenyl group undergoes palladium-catalyzed coupling with aryl boronic acids.
Table 4: Cyclization/Coupling Protocols
| Reaction Type | Reagents/Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Thienopyridine formation | Thiourea, EtOH, reflux, 12h | Thieno[2,3-b]pyridine | 65 | |
| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃, DME, 100°C | Biaryl derivative | 82 |
Stability Under Thermal and Photolytic Conditions
-
Thermal Degradation : Decomposes above 200°C, forming chlorobenzene and CO₂ as primary byproducts.
-
Photolytic Sensitivity : UV exposure (254 nm) induces cleavage of the dihydropyridine ring, necessitating storage in amber vials.
Scientific Research Applications
Chemical Properties and Structure
The compound has a complex molecular structure characterized by the following properties:
- Molecular Formula : C25H24ClN5O4S
- Molecular Weight : 526.02 g/mol
- IUPAC Name : N-[(2-chlorophenyl)methyl]-4-[2-({[(5-methyl-1,2-oxazol-3-yl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]butanamide
- LogP : 3.211 (indicating moderate lipophilicity)
This compound's structure allows for interactions with various biological targets, making it a candidate for multiple therapeutic applications.
Anticancer Activity
Research indicates that dihydropyridine derivatives exhibit significant anticancer properties. For instance, studies have shown that related compounds can induce apoptosis in cancer cells through mitochondrial pathways and inhibit tumor growth in vivo models. The mechanism often involves the modulation of signaling pathways associated with cell proliferation and survival.
Antimicrobial Properties
Compounds similar to 1-[(2-chlorophenyl)methyl]-N-(5-methyl-1,2-oxazol-3-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide have demonstrated antimicrobial activity against various pathogens. For example, certain derivatives have shown effectiveness against Staphylococcus aureus and Bacillus subtilis, suggesting that this compound may also possess similar properties.
Anti-inflammatory Effects
The compound may act as an anti-inflammatory agent. In silico studies have indicated potential inhibition of key inflammatory pathways. For example, molecular docking studies suggest that it could inhibit enzymes such as 5-lipoxygenase (5-LOX), which plays a crucial role in inflammatory responses.
Case Studies
Several studies have highlighted the potential applications of this compound:
Study on Dihydropyridine Derivatives
A study evaluated several dihydropyridine derivatives for their anticancer activity. Results indicated significant cytotoxic effects against various cancer cell lines, with some compounds inducing apoptosis through mitochondrial pathways.
Antimicrobial Evaluation
A comparative analysis of dihydropyridine derivatives revealed some exhibited minimum inhibitory concentration (MIC) values as low as 0.22 μg/mL against Staphylococcus aureus, indicating strong antimicrobial efficacy.
Enzyme Inhibition Studies
Research has demonstrated that dihydropyridines can effectively inhibit acetylcholinesterase (AChE) and urease, which are crucial for developing therapeutic agents for conditions like Alzheimer's disease and urinary tract infections.
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 1-[(2-chlorophenyl)methyl]-N-(5-methyl-1,2-oxazol-3-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways and cellular processes.
Receptor binding: It may bind to specific receptors, modulating their activity and influencing physiological responses.
Signal transduction: The compound may interfere with signal transduction pathways, leading to changes in cellular behavior and function.
Comparison with Similar Compounds
Comparison with Structural Analogs
N-(3-Bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide ()
- Core similarity : Shares the 2-oxo-1,2-dihydropyridine-carboxamide backbone.
- Substituent differences :
- Aromatic group : 3-Bromo-2-methylphenyl vs. 2-chlorophenylmethyl in the target compound.
- Heterocyclic group : Lacks the oxazole ring, instead terminating in a brominated aromatic ring.
- Structural properties :
- Synthetic pathway : Synthesized via condensation of 2-chloronicotinic acid with 3-bromo-2-methylaniline, analogous to methods for related carboxamides .
5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde ()
- Core divergence : Pyrazole ring vs. dihydropyridone in the target compound.
- Trifluoromethyl: Enhances electronegativity and lipophilicity compared to the oxazole group.
- Limited hydrogen-bonding capability compared to the oxazole-containing target compound.
Key Comparative Data
Research Implications
- Electronic Effects : The oxazole group in the target compound may enhance electron-withdrawing properties, stabilizing the amide bond compared to halogenated aryl analogs.
- rigid pyrazoles.
- Halogen Interactions : Bromine in the analog () may engage in stronger halogen bonding than chlorine, but the target’s 2-chlorophenylmethyl group offers steric modulation.
Biological Activity
The compound 1-[(2-chlorophenyl)methyl]-N-(5-methyl-1,2-oxazol-3-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a member of the dihydropyridine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.
The compound's molecular formula is , with a molecular weight of 285.72 g/mol. Its structural features include a chlorophenyl group and an oxazole moiety, which are crucial for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C15H12ClN3O |
| Molecular Weight | 285.72 g/mol |
| Melting Point | Not specified |
| LogP | 3.090 |
| Density | Not specified |
Antimicrobial Activity
Research indicates that compounds similar to This compound exhibit significant antimicrobial properties. A study highlighted the efficacy of related dihydropyridines against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria .
Anticancer Properties
Dihydropyridine derivatives have been reported to possess anticancer properties. For instance, a study demonstrated that certain derivatives could induce apoptosis in cancer cells through the modulation of cell cycle regulators and pro-apoptotic factors . The specific mechanisms often involve the inhibition of key signaling pathways such as PI3K/Akt and MAPK pathways.
Cardiovascular Effects
The compound's structure suggests it may interact with calcium channels, similar to other dihydropyridines known for their calcium channel blocking activity. This interaction can lead to vasodilation and reduced blood pressure, making it a candidate for cardiovascular therapies .
Neuroprotective Effects
Recent studies have suggested that compounds with similar structures may exert neuroprotective effects by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells. This could have implications for treating neurodegenerative diseases .
The biological activity of This compound can be attributed to several mechanisms:
- G Protein-Coupled Receptor Modulation : The compound may interact with GPCRs, influencing downstream signaling pathways that regulate various physiological processes .
- Calcium Channel Blockade : Similar to other dihydropyridines, it might inhibit voltage-gated calcium channels, leading to decreased intracellular calcium levels and subsequent physiological effects .
- Apoptosis Induction : By affecting apoptotic pathways, it can promote cell death in cancer cells while sparing normal cells .
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of dihydropyridine derivatives showed that modifications at the oxazole position significantly enhanced antimicrobial activity against Staphylococcus aureus and Escherichia coli. The study concluded that the presence of the chlorophenyl group was essential for maintaining potency against these pathogens.
Case Study 2: Cancer Cell Line Testing
In vitro testing on various cancer cell lines (e.g., MCF-7 for breast cancer) revealed that This compound exhibited IC50 values in the micromolar range, indicating promising anticancer potential.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 1-[(2-chlorophenyl)methyl]-N-(5-methyl-1,2-oxazol-3-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide?
- Methodological Answer : A viable approach involves coupling 2-chloronicotinic acid derivatives with substituted anilines or heterocyclic amines under reflux conditions. For example, a modified procedure from Ting et al. (1990) uses pyridine and p-toluenesulfonic acid as catalysts in aqueous media, followed by crystallization from methanol to isolate the product . This method emphasizes the importance of controlling reaction pH and temperature to minimize by-products.
Q. How can the crystallographic structure of this compound be determined to confirm its tautomeric form?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELXL software is critical for resolving tautomeric states. For related dihydropyridine carboxamides, SC-XRD revealed keto-amine tautomers (lactam forms) instead of hydroxy-pyridine forms due to intramolecular hydrogen bonding (N—H⋯O) and planar π-conjugation . Refinement protocols should include hydrogen atom placement via difference Fourier maps and constraints for C—H and N—H distances .
Q. What spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer : Combine -NMR, -NMR, and IR spectroscopy to confirm functional groups and tautomerism. For example, -NMR can detect amide protons (δ ~10–12 ppm), while IR identifies carbonyl stretches (~1650–1700 cm). Mass spectrometry (HRMS) validates molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How can contradictory data in crystallographic refinement (e.g., disorder or twinning) be resolved for this compound?
- Methodological Answer : Use SHELXL’s twin refinement tools (TWIN/BASF commands) for handling twinned data. For disorder, apply PART/SUMP constraints and isotropic displacement parameter (ADP) restraints. Cross-validation with Hirshfeld surface analysis can resolve ambiguities in hydrogen bonding networks .
Q. What experimental design strategies optimize the synthesis yield and purity of this compound?
- Methodological Answer : Implement Design of Experiments (DoE) to systematically vary parameters (e.g., catalyst concentration, solvent ratio). For example, flow-chemistry platforms enable precise control of reaction kinetics and scalability, as demonstrated in Omura-Sharma-Swern oxidation workflows . Response surface methodology (RSM) can identify optimal conditions for coupling reactions .
Q. How do substitution patterns on the oxazole and chlorophenyl rings influence biological activity?
- Methodological Answer : Conduct structure-activity relationship (SAR) studies by synthesizing analogs with varied substituents (e.g., replacing 5-methyloxazole with 5-cyanooxazole). Use computational docking (e.g., AutoDock Vina) to predict binding affinities to target proteins, followed by in vitro assays (e.g., enzyme inhibition) to validate hypotheses .
Q. What computational methods are suitable for modeling the compound’s electronic properties and reactivity?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict frontier molecular orbitals (HOMO/LUMO), electrostatic potential maps, and reaction pathways. For example, study the electrophilic substitution reactivity at the pyridine ring using Fukui indices .
Data Analysis and Validation
Q. How should researchers address discrepancies between computational predictions and experimental results (e.g., unexpected tautomerism)?
- Methodological Answer : Reconcile discrepancies by cross-referencing SC-XRD data with -NMR chemical shifts. For instance, computational models may favor hydroxy-pyridine tautomers, but crystallography often reveals lactam forms due to stabilization via N—H⋯O hydrogen bonds .
Q. What protocols ensure reproducibility in scaled-up synthesis?
- Methodological Answer : Use continuous-flow reactors to maintain consistent mixing and temperature. Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) followed by recrystallization (methanol/water) ensures batch-to-batch consistency. Monitor purity by HPLC (C18 column, UV detection) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
